1-(2-aminoethyl)-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an aminoethyl group, a benzoyl group, a hydroxy group, and a nitrophenyl group attached to a pyrrol-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrol-2-one ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrol-2-one ring reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Aminoethyl Group: The aminoethyl group can be added through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium for hydrogenation reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target proteins, while the benzoyl and nitrophenyl groups can participate in hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.
Benzoyl Compounds: Compounds containing a benzoyl group, such as benzoyl peroxide and benzoyl chloride, have similar reactivity.
Nitrophenyl Compounds: Compounds with a nitrophenyl group, such as 4-nitrophenol and 4-nitroaniline, exhibit similar chemical behavior.
Uniqueness
1-(2-Aminoethyl)-4-benzoyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the combination of functional groups attached to the pyrrol-2-one ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17N3O5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4E)-1-(2-aminoethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17N3O5/c20-10-11-21-16(12-6-8-14(9-7-12)22(26)27)15(18(24)19(21)25)17(23)13-4-2-1-3-5-13/h1-9,16,23H,10-11,20H2/b17-15+ |
InChI Key |
VLGIHLJLWXWFJH-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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